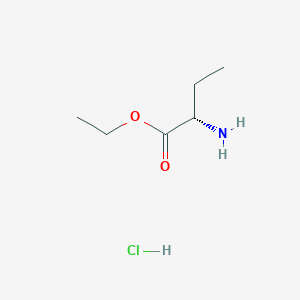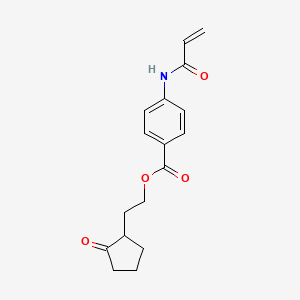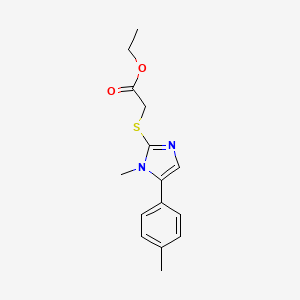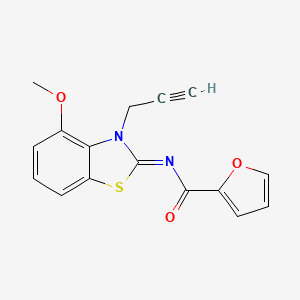
(S)-Ethyl 2-aminobutanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-Ethyl 2-aminobutanoate hydrochloride” is a chemical compound with the molecular formula C6H14ClNO2 . It is also known by other names such as ethyl (2S)-2-aminobutanoate hydrochloride and (S)-2-Aminobutyric acid ethyl ester hydrochloride . The compound has a molecular weight of 167.63 g/mol .
Molecular Structure Analysis
The InChI code for “(S)-Ethyl 2-aminobutanoate hydrochloride” is 1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 . The compound’s structure includes an ethyl group (C2H5) attached to a 2-aminobutanoate group .Chemical Reactions Analysis
While specific chemical reactions involving “(S)-Ethyl 2-aminobutanoate hydrochloride” are not available, the compound likely participates in reactions typical of amines and carboxylic acid esters .Physical And Chemical Properties Analysis
“(S)-Ethyl 2-aminobutanoate hydrochloride” is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Chemical Recycling of Polymers
Chemical recycling of polymers, such as poly(ethylene terephthalate) (PET), involves hydrolysis in alkaline or acidic environments to recover pure monomers that can be repolymerized. This process not only addresses the solid-waste problem but also conserves raw petrochemical products and energy, showcasing the potential for chemical compounds in recycling technologies (Karayannidis & Achilias, 2007).
Advances in Cancer Therapy
Research into the compound 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) has shown its efficacy in preclinical antitumor models, demonstrating the potential of chemical compounds in developing new cancer therapies. FTY720's action through sphingosine-1-phosphate receptors (S1PRs) and its S1PR-independent mechanisms underline the complexity and potential of chemical interventions in oncology (Zhang et al., 2013).
Environmental Toxicology and Pharmacology
A review on ethylmercury-containing compounds, including their ability to cross the blood-brain barrier and accumulate in the brain, highlights the significance of chemical studies in understanding the environmental and physiological impacts of various compounds, relevant to public health and safety (Kern et al., 2019).
Bioseparations Using Aqueous Micellar Systems
Investigations into the use of two-phase aqueous micellar systems for the separation or concentration of hydrophilic biomaterials demonstrate the application of chemical principles in enhancing biotechnological processes. This research could indirectly relate to the use of compounds like (S)-Ethyl 2-aminobutanoate hydrochloride in creating efficient separation techniques (Liu, Nikas, & Blankschtein, 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
ethyl (2S)-2-aminobutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNBPYRQCHSZSE-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)OCC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 2-aminobutanoate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2397897.png)
![5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2397898.png)
![N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2397900.png)


![1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B2397903.png)
![N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2397905.png)
![1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea](/img/structure/B2397906.png)
carboxamide](/img/structure/B2397910.png)